molecular formula C16H22O3 B14230836 Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate CAS No. 826990-95-8

Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate

Cat. No.: B14230836
CAS No.: 826990-95-8
M. Wt: 262.34 g/mol
InChI Key: XPNKMEAEEIHSNN-UHFFFAOYSA-N
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Description

Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl ester group attached to a substituted phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methoxy group. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of esters in living organisms.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester functionality makes it suitable for incorporation into polymeric materials, enhancing their properties.

Mechanism of Action

The mechanism of action of Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy and methyl groups on the phenyl ring can also influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound shares a similar ester structure but has different substituents on the phenyl ring.

    Butyl 3-(3,5-dimethylphenyl)prop-2-enoate: This compound is structurally similar but lacks the methoxy group.

Uniqueness: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar esters.

Properties

CAS No.

826990-95-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate

InChI

InChI=1S/C16H22O3/c1-5-6-9-19-15(17)8-7-14-10-12(2)16(18-4)13(3)11-14/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

XPNKMEAEEIHSNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=C(C(=C1)C)OC)C

Origin of Product

United States

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